molecular formula C20H23N3O3 B2876107 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 1008426-90-1

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2876107
CAS No.: 1008426-90-1
M. Wt: 353.422
InChI Key: WHOPFZNAAPQNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinoxaline-acetamide class, characterized by a tetrahydroquinoxaline core substituted with methyl groups at positions 6 and 7, a 3-oxo moiety, and an acetamide group linked to a 2-ethoxyphenyl ring. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring distinguishes it from analogs with substituents at para positions or different functional groups.

Properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-4-26-18-8-6-5-7-14(18)22-19(24)11-17-20(25)23-16-10-13(3)12(2)9-15(16)21-17/h5-10,17,21H,4,11H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOPFZNAAPQNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic derivative of quinoxaline that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which consists of a tetrahydroquinoxaline core substituted with a dimethyl group and an ethoxyphenyl acetamide moiety. The molecular formula is C19H21N3O2C_{19}H_{21}N_3O_2 with a molecular weight of approximately 321.39 g/mol.

Property Value
Molecular FormulaC19H21N3O2
Molecular Weight321.39 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the quinoxaline moiety allows for binding to specific receptors or enzymes involved in metabolic pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and incretin hormone regulation .
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, potentially reducing oxidative stress in cellular environments.
  • Cytotoxicity : Research indicates that related quinoxaline compounds can exhibit cytotoxic effects against various cancer cell lines .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound and its analogs.

Case Study 1: DPP-IV Inhibition

In a study focused on the design and synthesis of new quinoxaline derivatives as DPP-IV inhibitors, the compound demonstrated significant inhibitory activity with IC50 values comparable to known DPP-IV inhibitors . This suggests potential applications in managing type 2 diabetes.

Case Study 2: Cytotoxic Effects

Another investigation into related quinoxaline compounds revealed cytotoxic properties against Jurkat T cells. The IC50 values indicated that these compounds could be effective in targeting specific cancer cell lines .

Pharmacological Implications

The pharmacological profile of This compound suggests several therapeutic applications:

  • Antidiabetic Agent : Given its DPP-IV inhibitory activity, it could be developed as a treatment for type 2 diabetes.
  • Anticancer Agent : Its cytotoxic effects warrant further exploration for potential use in cancer therapies.
  • Neuroprotective Effects : Preliminary data hint at possible neuroprotective properties due to its antioxidant capacity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key structural analogs differ in the substituent type, position, and electronic properties on the phenyl ring. These variations influence molecular weight, lipophilicity, and bioactivity:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
N-(4-Methylphenyl) analog -CH₃ (para) C₁₉H₂₁N₃O₂ 323.40 Increased hydrophobicity due to methyl group
N-(4-Methoxyphenyl) analog -OCH₃ (para) C₁₉H₂₁N₃O₃ 339.39 Enhanced solubility via electron-donating methoxy group
N-(2-Ethoxyphenyl) target compound -OCH₂CH₃ (ortho) C₂₀H₂₃N₃O₃* 365.42* Steric hindrance at ortho position; moderate lipophilicity
N-(3-Chlorophenyl) analog -Cl (meta) C₁₈H₁₈ClN₃O₂ 359.81 Electron-withdrawing effect; potential increased stability
N-(2-Propoxyphenyl) analog -OCH₂CH₂CH₃ (ortho) C₂₀H₂₅N₃O₃* 379.44* Higher lipophilicity due to longer alkoxy chain

*Calculated based on structural analogs.

Key Observations:
  • Electronic Properties : Methoxy and ethoxy groups enhance solubility via polarity, while chloro groups increase metabolic stability .
  • Lipophilicity : Longer alkoxy chains (e.g., propoxy) increase logP values, which may enhance blood-brain barrier penetration .

Core Structure Modifications

While the tetrahydroquinoxaline core remains consistent, related compounds with morpholine or coumarin cores (e.g., ) demonstrate divergent pharmacological profiles:

  • Coumarin-acetamide hybrids: Often explored for antioxidant and anti-inflammatory activity, diverging from quinoxaline derivatives’ kinase-targeting roles .

Pharmacological Implications

  • Target Compound : The ortho-ethoxy group may reduce binding affinity compared to para-substituted analogs but could mitigate toxicity via steric blocking of metabolic sites.
  • Chlorophenyl Analog : The electron-withdrawing -Cl group may enhance interaction with electrophilic binding pockets in enzymes .
  • Methoxyphenyl Analog : Higher solubility could improve bioavailability in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.